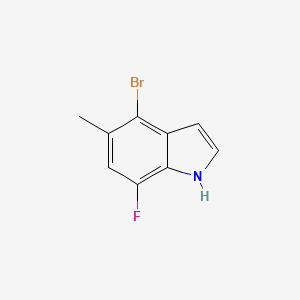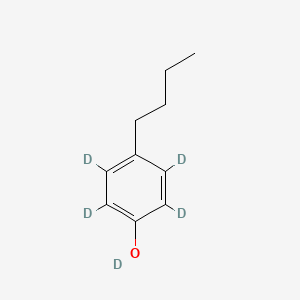
4-Butylphenol-d5
Vue d'ensemble
Description
4-Butylphenol-d5 is a deuterated organic compound Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in the benzene ring, resulting in a compound with unique physical and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Butylphenol-d5 can be synthesized through a multi-step process involving the introduction of deuterium atoms into the benzene ring. One common method involves the use of deuterated reagents in a series of substitution reactions. The reaction conditions typically require a deuterated solvent and a catalyst to facilitate the exchange of hydrogen for deuterium.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Butylphenol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of deuterated benzoic acid derivatives.
Reduction: Reduction reactions, such as catalytic hydrogenation, can convert the compound into deuterated cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions, using reagents like bromine or nitric acid, can introduce additional functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Catalytic hydrogenation, metal catalysts like palladium or platinum.
Substitution: Bromine, nitric acid, sulfuric acid, and other electrophiles.
Major Products Formed:
Oxidation: Deuterated benzoic acid derivatives.
Reduction: Deuterated cyclohexane derivatives.
Substitution: Various deuterated aromatic compounds with functional groups like nitro, bromo, or alkyl groups.
Applications De Recherche Scientifique
4-Butylphenol-d5 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution on reaction rates and pathways.
Biology: Employed in metabolic studies to investigate the role of deuterium in biological systems.
Medicine: Potential use in drug development to create deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Butylphenol-d5 involves the unique properties of deuterium. Deuterium substitution can alter the bond strength and reaction kinetics of the compound. This can affect the compound’s interaction with molecular targets and pathways, leading to different biological and chemical behaviors compared to non-deuterated analogs.
Comparaison Avec Des Composés Similaires
1-Butyl-2,3,5,6-tetradeuterio-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a deuteriooxy group.
1-Butyl-2,3,5,6-tetradeuterio-4-methoxybenzene: Contains a methoxy group instead of a deuteriooxy group.
1-Butyl-2,3,5,6-tetradeuterio-4-chlorobenzene: Features a chlorine atom instead of a deuteriooxy group.
Uniqueness: 4-Butylphenol-d5 is unique due to the presence of deuterium atoms, which impart distinct physical and chemical properties. These properties make it valuable for specific applications where deuterium’s effects are beneficial, such as in studying reaction mechanisms or developing deuterated drugs.
Propriétés
IUPAC Name |
1-butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8,11H,2-4H2,1H3/i5D,6D,7D,8D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYZDBDROVLTJU-QBYFNKCPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CCCC)[2H])[2H])O[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


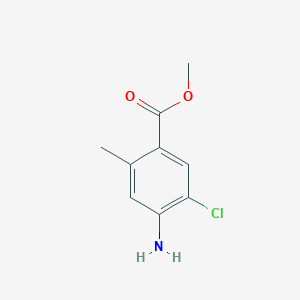
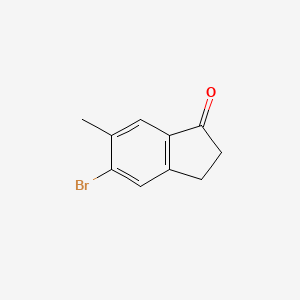

![(3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1380562.png)
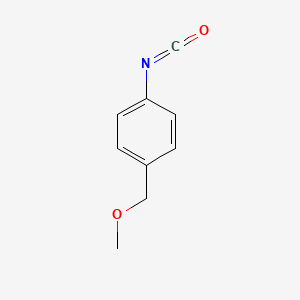
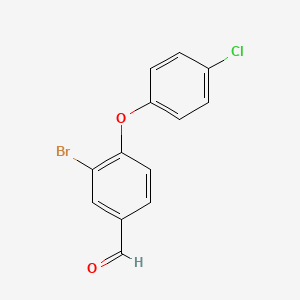
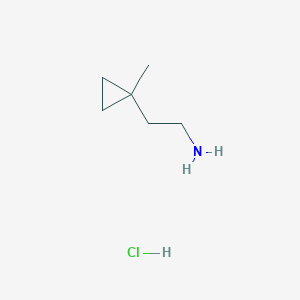
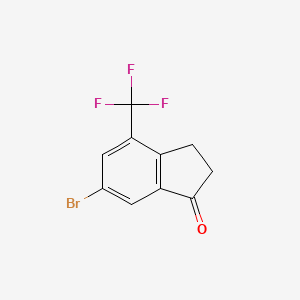
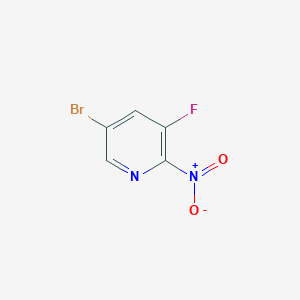
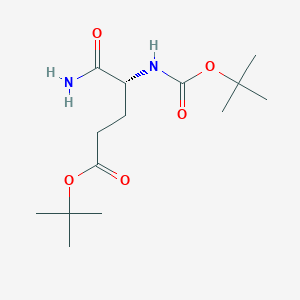
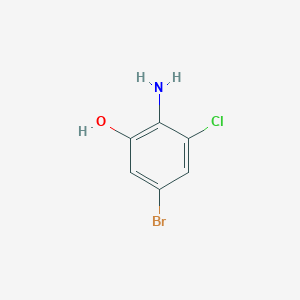
![(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol](/img/structure/B1380577.png)
